2,7-Dihydroxy-9-fluorenone

Description

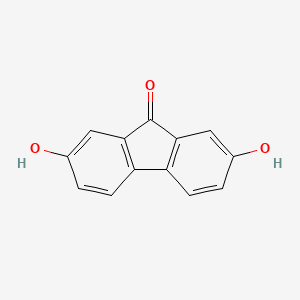

Structure

2D Structure

Propriétés

IUPAC Name |

2,7-dihydroxyfluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O3/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHPQXRTQSNTRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)C3=C2C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402283 | |

| Record name | 2,7-Dihydroxy-9-fluorenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42523-29-5 | |

| Record name | 2,7-Dihydroxyfluoren-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42523-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dihydroxy-9-fluorenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-dihydroxyfluoren-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of the Fluorenone Core in Organic Synthesis and Advanced Materials

The fluorenone core, a tricyclic aromatic ketone, is a fundamental building block in the fields of organic synthesis and materials science. Its unique structural and electronic properties make it a versatile scaffold for creating a wide array of functional molecules.

The rigid and planar nature of the fluorenone system, combined with its electron-withdrawing ketone group, provides a platform for constructing complex molecular architectures. In organic synthesis, the fluorenone core is a valuable precursor for a variety of chemical transformations. Its reactive sites can be readily modified, allowing for the synthesis of diverse functionalized intermediates, polymers, and macrocycles. researchgate.net For instance, the ketone group can undergo reactions like the Wolff-Kishner reduction, which converts it into a methylene (B1212753) group, thereby enabling the generation of more intricate organic structures.

In the realm of advanced materials, the fluorenone core is prized for its excellent charge transport and optoelectronic properties. nih.gov These characteristics make fluorenone-based compounds highly suitable for applications in organic electronics. They are extensively utilized as central components in:

Organic Light-Emitting Diodes (OLEDs): Fluorene-based molecules are widely used in the development of OLEDs. bohrium.com The fluorenone core's ability to be chemically modified allows for the fine-tuning of the emission color of the resulting materials. acs.org

Organic Field-Effect Transistors (OFETs): The high thermal stability and favorable charge transport properties of fluorenones make them promising candidates for use in OFETs. nih.gov

Photovoltaic Devices (Organic Solar Cells): Fluorenone derivatives are being explored as electron-accepting materials in organic solar cells. nih.govscispace.comrsc.org Their chemical stability and ability to facilitate π-π stacking are advantageous for this application. scispace.com

Biological Sensors: The inherent fluorescence of some fluorenone derivatives makes them useful as probes in biological imaging and sensing applications. nih.govacs.org

The following table provides a summary of the applications of the fluorenone core in advanced materials:

| Application Area | Key Properties of the Fluorenone Core |

| Organic Light-Emitting Diodes (OLEDs) | Tunable emission color, good charge transport |

| Organic Field-Effect Transistors (OFETs) | High thermal stability, good charge transport |

| Photovoltaic Devices | Electron-accepting nature, chemical stability |

| Biological Sensors | Inherent fluorescence |

Historical Context of 2,7 Dihydroxy 9 Fluorenone Discovery and Early Research

Historical Synthetic Routes and Their Evolution

The initial methods for synthesizing this compound were pioneered in the mid-20th century. These routes, while foundational, often involved challenging reaction conditions and produced significant waste.

One of the earliest reported syntheses of this compound dates back to 1967, as described by Krishna. mascotchem.com This method begins with the readily available and low-cost raw material, fluorene. mascotchem.com The process involves a sequence of four main chemical transformations:

Sulfonation: Fluorene is first treated with a sulfonating agent, such as chlorosulfonic acid or oleum, to introduce sulfonic acid groups onto the aromatic rings, primarily at the 2 and 7 positions, yielding 2,7-fluorenedisulfonic acid. google.com

Oxidation: The resulting disulfonic acid is then oxidized. Early methods employed oxidants like potassium permanganate, which, while effective, generated considerable manganese dioxide solid waste, posing disposal challenges. mascotchem.comgoogle.com This step converts the methylene (B1212753) bridge of the fluorene skeleton into a carbonyl group, forming 2,7-fluorenone disulfonic acid. google.com

Alkali Melting (Fusion): The fluorenone disulfonic acid salt undergoes alkali fusion. This high-temperature solid-state reaction involves melting the compound with a strong base, such as sodium hydroxide (B78521), to replace the sulfonate groups with hydroxyl groups. mascotchem.com

Cyclization/Dehydration: The intermediate from the alkali fusion, 4,4'-dihydroxybiphenyl-2-carboxylic acid, is then subjected to cyclization to form the final 9-fluorenone (B1672902) ring structure. google.comscispace.com

While this route benefits from inexpensive starting materials, it has several drawbacks, including the use of harsh, high-temperature solid-phase reactions that are difficult to control and require specialized equipment. mascotchem.com

In 1973, an alternative pathway was reported by Horner and colleagues. mascotchem.com This method avoids the harsh conditions of sulfonation and alkali fusion by building the core structure through a coupling reaction, followed by functional group transformation. The key steps are:

Ullmann-type Coupling: The synthesis starts with methyl 2-bromo-5-methoxybenzoate and p-iodoanisole. These precursors undergo a copper-catalyzed coupling reaction to form 4,4'-dimethoxybiphenyl-2-carboxylic acid. mascotchem.com

Cyclization: The resulting biphenyl (B1667301) derivative is then cyclized using a dehydrating agent like polyphosphoric acid to form 2,7-dimethoxy-9-fluorenone. mascotchem.com

Demethylation: The final step involves the conversion of the methoxy (B1213986) groups into hydroxyl groups. This is achieved by treating the 2,7-dimethoxy-9-fluorenone with a strong acid, such as hydrobromic acid, to yield this compound. mascotchem.com

This approach offers milder reaction conditions but is hampered by the high cost of the starting materials and lower yields due to the formation of self-coupling byproducts in the initial step. mascotchem.com

A more direct evolution of the early fluorene-based routes focuses on optimizing the alkali fusion and dehydration steps. Research has been conducted to refine the conditions for converting dipotassium (B57713) 2,7-fluorenedisulfonate salt into this compound. researchgate.net This process is typically a two-step reaction:

Alkali Fusion: The dipotassium 2,7-fluorenedisulfonate salt is fused with an alkali like sodium hydroxide (NaOH). researchgate.net

Dehydration: The intermediate, 4,4'-dihydroxybiphenyl-2-carboxylic acid, is then cyclized via dehydration, often using a catalyst like zinc chloride (ZnCl₂). scispace.comresearchgate.net

Studies have systematically investigated factors such as reactant ratios, reaction time, and pH to maximize yield and purity. researchgate.net Optimal conditions for the alkali fusion step were found to be a 1:2 weight ratio of the disulfonate salt to NaOH with a reaction time of 5 minutes at a pH of 1, achieving a yield of 69.01% and a purity of 98.85%. researchgate.net For the subsequent dehydration step, a 1:2 weight ratio of the carboxylic acid intermediate to ZnCl₂ resulted in an 88.50% yield with 96.72% purity. researchgate.netresearchgate.net

| Step | Reactants & Ratio | Key Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Alkali Fusion | Dipotassium 2,7-fluorenedisulfonate salt : NaOH (1:2 by weight) | 5 min reaction time, pH = 1 | 69.01 | 98.85 |

| Dehydration | 4,4'-dihydroxybiphenyl-2-carboxylic acid : ZnCl₂ (1:2 by weight) | Heating to 210 °C | 88.50 | 96.72 |

Contemporary and Optimized Synthetic Strategies

Modern synthetic efforts have focused on developing safer, more cost-effective, and higher-yielding processes, often utilizing different precursors or more efficient catalytic systems.

A contemporary approach involves the synthesis from halogenated fluorenones, such as 2,7-dibromo-9-fluorenone (B76252). chemicalbook.com This method relies on a nucleophilic aromatic substitution reaction, where the halogen atoms are replaced by hydroxyl groups. matanginicollege.ac.in

The reaction typically involves heating 2,7-dibromo-9-fluorenone with a base in a suitable solvent system. A specific example uses a copper(II) acetylacetonate (B107027) catalyst with lithium hydroxide monohydrate as the base in a dimethyl sulfoxide (B87167) (DMSO) and water solvent mixture. chemicalbook.com The reaction is carried out at elevated temperatures (e.g., 120 °C) for several hours. chemicalbook.com Following the reaction, acidification of the mixture precipitates the desired this compound product. chemicalbook.com This method can achieve quantitative yields, although the purity of the crude product may require further purification. chemicalbook.com

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield |

|---|---|---|---|---|---|

| 2,7-Dibromo-9-fluorenone | Lithium hydroxide monohydrate, Copper(II) acetylacetonate (catalyst), N,N'-bis(2,6-dimethyl-4-hydroxyphenyl)oxamide | DMSO/Water | 120 | 4 | Quantitative (85.6% HPLC Purity) |

An efficient, high-yield, and cost-effective modern synthesis route has been developed that starts with fluorene and proceeds through a series of well-controlled steps. google.com This pathway is notable for its mild reaction conditions and avoidance of column chromatography for purification. google.com The sequence is as follows:

Oxygenation: Fluorene is oxidized to 9-fluorenone. This can be achieved by reacting fluorene with a base such as potassium hydroxide in an organic solvent like dimethylformamide (DMF) under an oxygen atmosphere at room temperature. google.com This step is highly efficient, with yields reported around 97%.

Nitration: The resulting 9-fluorenone is then dinitrated using a mixture of concentrated sulfuric acid and nitric acid at reflux temperatures (around 120 °C) to produce 2,7-dinitro-9-fluorenone. google.com

Reduction: The dinitro compound is reduced to 2,7-diamino-9-fluorenone. A common method for this transformation is the use of iron powder and concentrated hydrochloric acid in an ethanol-water mixture under reflux. google.com

Diazotization: The final step involves the conversion of the diamino derivative to the dihydroxy compound. The 2,7-diamino-9-fluorenone is dissolved in a mineral acid and treated with sodium nitrite (B80452) at low temperatures (-10 °C to 0 °C) to form a diazonium salt. google.com This intermediate is then hydrolyzed by heating (refluxing) in the acidic solution to yield this compound. google.com

| Step | Reaction | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Oxygenation | Fluorene, Potassium hydroxide, DMF | Room Temperature, O₂ atmosphere | ~97 |

| 2 | Nitration | 9-Fluorenone, H₂SO₄, HNO₃ | Reflux (~120 °C) | - |

| 3 | Reduction | 2,7-Dinitro-9-fluorenone, Fe powder, HCl | Reflux | - |

| 4 | Diazotization & Hydrolysis | 2,7-Diamino-9-fluorenone, NaNO₂, Mineral Acid | -10 to 0 °C, then Reflux | - |

| Overall Yield | 80-97 |

Green Chemistry Approaches Utilizing Recyclable Catalysts

In the broader context of fluorenone synthesis, green chemistry principles have been applied to reduce environmental impact and improve economic viability. A key strategy is the development of recyclable catalyst systems that can be easily separated from the reaction mixture and reused. frontiersin.org

One such approach involves the aerobic oxidation of 9H-fluorenes to produce 9-fluorenone derivatives using a graphene-supported potassium hydroxide composite as a catalyst. nih.gov This method is noted for its high yields and purity, conducted at room temperature. The protocol features simple work-up procedures, and critically, both the solvent and the catalyst can be recycled and reused, highlighting its potential for cost-effective and environmentally sound industrial applications. nih.gov

Other research into the synthesis of fluorene derivatives has employed different types of recyclable catalysts. Heterogeneous catalysts like strong acidic cation exchange resins have been used effectively. frontiersin.orgrsc.org In one study, an acidic resin was used for the condensation reaction of this compound with phenol, which could be recovered and reused in subsequent reactions, maintaining high yield. rsc.org Similarly, palladium(II)/magnesium-lanthanum mixed oxide has been utilized as a heterogeneous catalyst for the dehydrogenative cyclization of benzophenones to form fluorenones. researchgate.net This catalyst is recoverable by simple centrifugation and has been shown to retain its activity and selectivity over several consecutive cycles. researchgate.net

The use of bifunctional ionic liquids (BFILs) containing both sulfonic acid (–SO₃H) and sulfhydryl (–SH) groups also represents a modern approach. rsc.org These BFILs act as effective and recyclable catalysts in the condensation reaction of 9-fluorenone with phenol. rsc.orgresearchgate.net Furthermore, the use of water as a sole solvent for electrophilic aromatic substitution reactions on fluorenone exemplifies a green chemistry approach by minimizing the use of hazardous organic solvents. tandfonline.com

Process Optimization and Reaction Parameter Studies

Optimizing reaction conditions is crucial for maximizing the efficiency of synthesizing this compound. Studies have systematically investigated the influence of various parameters on the reaction's outcome.

Influence of Reactant Ratios and Reaction Time on Yield and Purity

Detailed studies on the synthesis of this compound from dipotassium 2,7-fluorenedisulfonate salt via alkali fusion have identified optimal conditions for achieving high yield and purity. researchgate.net The mass ratio of the reactants was found to be a critical factor. The optimal weight ratio of dipotassium 2,7-fluorenedisulfonate salt to sodium hydroxide was determined to be 1:2. researchgate.net

Reaction time also plays a significant role. A remarkably short reaction time of just 5 minutes was found to be sufficient to achieve optimal results under the identified conditions. researchgate.net Adherence to these optimized parameters resulted in a product yield of 69.01% with a purity of 98.85%. researchgate.net

Table 1: Optimal Reactant Ratio and Reaction Time This interactive table summarizes the optimal conditions found for the alkali fusion synthesis of this compound from dipotassium 2,7-fluorenedisulfonate salt.

| Parameter | Optimal Value | Resulting Yield | Resulting Purity |

| Reactant Ratio (w/w) | 1:2 (dipotassium 2,7-fluorenedisulfonate salt : NaOH) | 69.01% | 98.85% |

| Reaction Time | 5 minutes | 69.01% | 98.85% |

Role of pH and Solvent Systems in Synthetic Efficiency

The pH of the reaction medium is another critical parameter influencing the synthesis of this compound. In the alkali fusion reaction of dipotassium 2,7-fluorenedisulfonate salt, a pH of 1 was identified as the optimum condition to maximize yield and purity. researchgate.net

Solvent systems are integral to both the reaction and the subsequent purification steps. For instance, in a multi-step synthesis starting from fluorene, the reduction of 2,7-dinitrofluorenone to 2,7-diamino-9-fluorenone is carried out in an ethyl alcohol-water mixture. google.com This choice of solvent is crucial for the efficiency of the reduction step using iron powder and hydrochloric acid. google.com

Furthermore, the solvent system used for purification directly impacts the final purity of the product. An ethanol-water system has been proven effective for purifying the final this compound, capable of increasing the product content to 98.21%. researchgate.net

Development of Simplified Purification Techniques

Recent synthetic methods have focused on moving away from complex and solvent-intensive purification techniques like column chromatography. google.com A key development is the use of filtration and crystallization as the primary means of purification. google.com This simplified process not only reduces cost and complexity but also aligns with green chemistry principles by minimizing solvent waste. tandfonline.comgoogle.com

In one patented method, the synthesis of this compound from 2,7-diamino-9-fluorenone concludes with a filtration step to obtain the final product, explicitly avoiding column chromatography. google.com Another study demonstrates that purification can be effectively achieved using a simple ethanol-water system, which allows for the crystallization of the product to a high degree of purity. researchgate.net The general principle of dissolving the crude product in a suitable lower aliphatic alcohol, such as methanol (B129727) or ethanol, and then inducing precipitation by adding water is a common and effective strategy for purifying fluorene derivatives. google.com For example, after the synthesis of this compound, the wet product can be washed with methanol to achieve a high purity of 99.8%. mascotchem.com

Derivatization and Structural Modification of 2,7 Dihydroxy 9 Fluorenone

Synthesis of Alkoxy and Polymeric Fluorenone Derivatives

The hydroxyl groups of 2,7-Dihydroxy-9-fluorenone serve as versatile handles for introducing new functionalities, particularly through etherification reactions. This allows for the attachment of simple alkyl chains to create liquid crystals or the incorporation of the fluorenone moiety into complex polymer backbones, yielding high-performance materials.

Development of Fluorescent Silicone Polymeric Materials

This compound is an important building block for the creation of fluorescent silicone polymeric materials. mascotchem.com In this application, the fluorenone core functions as a fluorophore. The synthesis of these materials involves incorporating the this compound unit into a polysiloxane (silicone) backbone. This can be achieved by first modifying the fluorenone with reactive groups compatible with silicone chemistry, such as vinyl or hydrosilyl groups, and then co-polymerizing it with siloxane monomers. The resulting polymers combine the desirable properties of silicones, such as flexibility, thermal stability, and gas permeability, with the strong fluorescence of the fluorenone moiety, making them suitable for use in sensors, bio-imaging, and light-emitting devices.

Preparation of Fluorenyl Polyether Sulfone Ketone Thermoplastic Resins

The bifunctional nature of this compound allows it to act as a monomer in the preparation of high-performance thermoplastic resins, such as fluorenyl polyether sulfone ketones. mascotchem.com These polymers are synthesized via nucleophilic aromatic substitution polycondensation reactions. The hydroxyl groups of the fluorenone monomer, activated by a base, react with activated aromatic dihalides (containing sulfone and ketone linkages) to form a long polymer chain connected by ether bonds. The incorporation of the rigid and bulky fluorenone "cardo" unit into the polymer backbone imparts exceptional properties to the resulting resin, including high thermal stability, excellent mechanical strength, and good solubility in organic solvents, which are characteristic features of cardo polymers.

Functionalization with Oligoethylene Glycol Chains and Terminal Groups

Attaching flexible oligoethylene glycol (OEG) chains to the this compound core is a key strategy for modifying its solubility, biocompatibility, and photophysical properties. These chains can be further functionalized at their terminal ends to introduce a variety of reactive groups.

Synthesis of Hydroxy, p-Tolylsulfonyl, Azido (B1232118), and Amino Group Derivatives

The synthesis of these derivatives begins with the attachment of OEG chains to the fluorenone core, typically via a Williamson ether synthesis using a mono-protected or tosylated OEG derivative. This yields a 2,7-bis(oligoethylene glycol)oxy-9-fluorenone with terminal hydroxyl or tosyl groups.

Hydroxy Derivatives : If the starting OEG chain is mono-protected (e.g., with a trityl group), deprotection under acidic conditions yields the terminal diol.

p-Tolylsulfonyl Derivatives : Direct etherification with OEG chains already bearing a terminal tosylate group produces the p-tolylsulfonyl (tosyl) derivative. This derivative is a key intermediate for further functionalization.

Azido Derivatives : The terminal tosyl groups can be readily displaced by a nucleophilic substitution reaction with sodium azide (B81097) (NaN₃) in a polar aprotic solvent like DMF to yield the azido-terminated derivative. mdpi.com

Amino Derivatives : The azido groups can be subsequently reduced to primary amino groups. nih.gov This reduction is commonly achieved through catalytic hydrogenation (e.g., using H₂ and a palladium catalyst) or by using reducing agents like triphenylphosphine (B44618) via the Staudinger reaction. semanticscholar.org

| Terminal Group | Synthetic Precursor | Key Reagents |

|---|---|---|

| Hydroxy (-OH) | Protected OEG-Fluorenone | Acid (for deprotection) |

| p-Tolylsulfonyl (-OTs) | This compound | TsO-(EG)n-OTs, Base |

| Azido (-N₃) | Tosyl-terminated derivative | Sodium Azide (NaN₃) |

| Amino (-NH₂) | Azido-terminated derivative | H₂, Pd/C or PPh₃ |

Impact of Side-Chain Length on Photoluminescence Properties

The length of the oligoethylene glycol side chains attached to the 2,7-positions of the fluorenone core significantly influences the molecule's photoluminescence (PL) properties. While specific studies on these exact derivatives are limited, the principles observed in related fluorene-based systems can be applied. The length of the side chains affects intermolecular interactions, molecular packing in the solid state, and the local environment of the fluorophore.

Generally, increasing the side-chain length can lead to:

Changes in Emission Wavelength (λ_em) : Longer chains can alter the distance between fluorenone cores in aggregates or the solid state, potentially shifting the emission to different wavelengths (either blue- or red-shifted) by modifying π-π stacking interactions.

Variation in Quantum Yield (Φ) : The flexibility and length of the OEG chains can influence non-radiative decay pathways. Longer chains may lead to increased vibrational freedom, which could quench fluorescence and lower the quantum yield. Conversely, they can also effectively insulate the chromophores from one another, reducing aggregation-caused quenching and potentially increasing the quantum yield in the solid state.

Enhanced Energy Transfer : In polymeric systems or thin films, the side-chain length affects the efficiency of energy transfer between chromophore units. sioc-journal.cn An optimal chain length can facilitate efficient energy migration to low-energy trap sites, which can be beneficial in applications like organic light-emitting diodes (OLEDs).

Structural Elaboration for Receptor and Ligand Design

The scaffold of this compound serves as a versatile platform for the synthesis of more complex molecules designed for molecular recognition and coordination chemistry. By modifying its core structure, researchers can develop sophisticated receptors and ligands with tailored binding properties.

Macrocyclic Receptors for Polar Organic Substrates

The incorporation of fluorenone moieties into macrocyclic structures is a strategic approach to creating receptors capable of binding various guest molecules. The electron-deficient nature of the fluorenone core makes it suitable for interacting with electron-rich aromatic guests. core.ac.uk A notable example is the synthesis of a fluorenone-based triazolophane, a macrocycle where a fluorenone unit is linked with biphenyl (B1667301) moieties through two triazole rings. core.ac.ukrsc.org

This macrocycle demonstrates the principle of using the fluorenone structure as a photophysically active component for the detection of analytes like polycyclic aromatic hydrocarbons (PAHs) and anions. core.ac.ukrsc.org The design of such receptors involves high-yielding synthetic pathways, such as click chemistry, to link precursor molecules. core.ac.uk In one reported synthesis, a diazide-functionalized biphenyl derivative is reacted with a dialkyne-functionalized fluorenone derivative to form the macrocyclic structure. core.ac.uk The resulting cavity and the functional groups lining it allow for selective binding through non-covalent interactions, including C–H hydrogen bonding facilitated by the triazole and fluorenone protons. rsc.org While this specific example utilizes a dialkyne derivative of fluorenone rather than this compound directly, it illustrates the potential for creating sensitive molecular receptors by integrating the fluorenone core into a macrocyclic framework.

Table 1: Example of Precursors for a Fluorenone-Based Macrocycle

| Precursor Type | Chemical Name | Role in Macrocyclization |

|---|---|---|

| Dialkyne | Derivative of this compound | Provides the rigid, photoactive fluorenone unit |

Bis(acetylide) Organic Ligands Featuring Fluorenone Moieties

The functionalization of the 2- and 7-positions of the fluorenone core with acetylide groups yields rigid, rod-like organic ligands. These ligands are of significant interest for constructing supramolecular architectures and functional materials due to their electronic properties and defined geometries. The synthesis of such ligands can be achieved through palladium/copper-catalyzed cross-coupling reactions. mdpi.com

A representative synthesis is the preparation of 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one. mdpi.com This compound is synthesized via a Sonogashira coupling reaction between 2,7-dibromofluoren-9-one and two equivalents of a terminal alkyne, such as 3-ethynylpyridine. mdpi.com The reaction is typically carried out in a suitable solvent like diethylamine, which also acts as the base, under an inert atmosphere. mdpi.com Catalysts for this transformation are a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst, like copper(I) iodide. mdpi.com The resulting bis(acetylide) ligand features a highly conjugated π-system, and the pyridyl groups introduce potential sites for metal coordination. mdpi.com

Table 2: Synthesis of 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one

| Reactant/Catalyst | Chemical Name | Purpose |

|---|---|---|

| Starting Material | 2,7-Dibromofluoren-9-one | Fluorenone core |

| Alkyne | 3-Ethynylpyridine | Acetylide functional group provider |

| Palladium Catalyst | Bis(triphenylphosphine)palladium(II) dichloride | Catalyzes the C-C bond formation |

| Copper Co-catalyst | Copper(I) iodide | Co-catalyst for the Sonogashira reaction |

Condensation Reactions with Phenolic Compounds

The ketone functional group at the 9-position of this compound is a key site for condensation reactions, particularly with phenolic compounds. These reactions lead to the formation of complex polyphenolic structures with applications in polymer chemistry.

Synthesis of Tetraphenol Fluorene (B118485) Derivatives (e.g., 2,7-Dihydroxy-9,9-bis-(4-hydroxyphenyl)fluorene)

A significant derivative of this compound is the tetraphenol compound, 2,7-dihydroxy-9,9-bis-(4-hydroxyphenyl)fluorene (THPF). This molecule is synthesized through an acid-catalyzed condensation reaction between this compound and an excess of phenol.

The reaction typically employs a strong acidic cation exchange resin as the catalyst, which offers the advantage of easy separation from the reaction mixture. To enhance the reaction rate and selectivity, a co-catalyst such as 3-mercaptopropionic acid is often used. Phenol serves as both a reactant and the solvent. The mixture is heated to facilitate the condensation at the C-9 position of the fluorenone, resulting in the formation of the spiro-cardo structure characteristic of bisphenol fluorene derivatives. The final product, THPF, possesses four hydroxyl groups, making it a valuable precursor for polymers.

Table 3: Synthesis of 2,7-Dihydroxy-9,9-bis-(4-hydroxyphenyl)fluorene (THPF)

| Reactant/Catalyst | Role | Example |

|---|---|---|

| Fluorenone Derivative | Starting material with ketone group | This compound |

| Phenolic Compound | Reactant and solvent | Phenol |

| Acid Catalyst | Facilitates condensation | Strong acidic cation exchange resin |

Preparation of Novel Oxazine (B8389632) Monomers from Fluorenone-Derived Tetraphenols

The tetraphenol fluorene derivatives, such as THPF, are excellent building blocks for creating thermosetting monomers like polybenzoxazines. A novel tetrafunctional oxazine monomer can be prepared from THPF through a Mannich condensation reaction.

This one-step synthesis involves reacting THPF with paraformaldehyde and a primary amine, for instance, n-butylamine. The reaction leads to the formation of oxazine rings at each of the four phenolic hydroxyl groups of the THPF molecule. The resulting monomer contains both benzoxazine (B1645224) moieties (from the phenol-derived hydroxyphenyl groups) and fluorene-oxazine moieties (from the dihydroxy-fluorene core). The chemical structure of the resulting tetrafunctional benzoxazine-fluorene monomer (t-BF-b) can be confirmed using spectroscopic methods such as FTIR, ¹H NMR, and ¹³C NMR. These monomers are precursors to high-performance polybenzoxazines, which are known for their high thermal stability and mechanical properties.

Table 4: Synthesis of Tetrafunctional Oxazine Monomer from THPF

| Reactant | Role | Example |

|---|---|---|

| Tetraphenol | Monomer precursor with four -OH groups | 2,7-Dihydroxy-9,9-bis-(4-hydroxyphenyl)fluorene (THPF) |

| Aldehyde | Forms the oxazine ring | Paraformaldehyde |

Spectroscopic Characterization and Photophysical Studies of 2,7 Dihydroxy 9 Fluorenone and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

The precise molecular structure of 2,7-dihydroxy-9-fluorenone is confirmed through a combination of modern spectroscopic methods. These techniques provide unambiguous evidence for the connectivity of atoms and the presence of key functional groups, ensuring the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H-NMR spectroscopy provides precise information about the chemical environment of the hydrogen atoms (protons) in the molecule.

In a typical ¹H-NMR spectrum of this compound recorded in DMSO-d6, distinct signals corresponding to the aromatic and hydroxyl protons are observed. The spectrum shows a singlet for the two hydroxyl protons and a series of doublets and doublet of doublets for the six aromatic protons, confirming the C2 symmetry of the molecule. The specific chemical shifts (δ) and coupling constants (J) are characteristic of the fluorenone core substituted with hydroxyl groups at the 2 and 7 positions. chemicalbook.com

Table 1: ¹H-NMR Spectroscopic Data for this compound in DMSO-d6 chemicalbook.com

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 9.89 | s (singlet) | - | 2H | -OH (hydroxyl) |

| 7.37 | d (doublet) | 4.8 | 2H | Aromatic |

| 6.90 | dd (doublet of doublets) | 4.9, 2.4 | 2H | Aromatic |

| 6.86 | d (doublet) | 2.4 | 2H | Aromatic |

Data obtained at 300 MHz.

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of hydroxyl (-OH) and carbonyl (C=O) groups.

The spectrum shows a broad absorption band in the region of 3300-3400 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups. chemicalbook.com A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the C=O stretching vibration of the ketone functional group in the fluorenone ring system. chemicalbook.com These key absorptions provide definitive evidence for the principal functional groups of the molecule.

Table 2: Key FTIR Absorption Bands for this compound chemicalbook.com

| Wavenumber (ν, cm⁻¹) | Vibration Type | Functional Group |

| 3388.9, 3360.6 | O-H stretch | Hydroxyl (-OH) |

| 1700.7 | C=O stretch | Ketone (C=O) |

Spectrum recorded using a KBr pellet.

Elemental analysis is a crucial technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which can be compared against the theoretical values calculated from the molecular formula. For this compound, the molecular formula is C₁₃H₈O₃. chemicalbook.com

The analysis experimentally measures the mass percentages of carbon, hydrogen, and oxygen. The results are expected to be in close agreement with the calculated theoretical percentages, thus verifying the empirical and molecular formula of the compound.

Table 3: Elemental Composition of this compound (C₁₃H₈O₃)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Mass Percentage (%) |

| Carbon (C) | 12.01 | 13 | 156.13 | 73.58 |

| Hydrogen (H) | 1.01 | 8 | 8.08 | 3.81 |

| Oxygen (O) | 16.00 | 3 | 48.00 | 22.62 |

| Total | 212.21 | 100.00 |

Photophysical Properties of Fluorenone Derivatives

The photophysical properties of fluorenone derivatives are of significant interest due to their potential in optical applications. nycu.edu.tw The nature of substituents at the 2 and 7 positions of the fluorenone core has a significant influence on the absorption and emission spectra of these molecules. researchgate.net Studies on these derivatives explore how structural modifications can tune their fluorescence characteristics.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. horiba.com This parameter is fundamental in characterizing the performance of a fluorophore. The quantum yield can be determined using a comparative method, which involves a well-characterized standard sample with a known ΦF value. horiba.com

For fluorenone derivatives, the introduction of various substituents can significantly alter their photoluminescence properties. pleiades.onlineresearchgate.net For instance, the synthesis of 2,7-dihydroxyfluorenone derivatives containing side-chain oligoethylene glycol fragments has been shown to change the photoluminescence properties of the molecule, particularly when the side chain length allows for interaction between the terminal group and the fluorenone core. pleiades.online Modest to high fluorescence quantum yields, ranging from 0.19 to 0.93, have been observed for various pyrene derivatives, which are structurally related polycyclic aromatic hydrocarbons, indicating that significant emission efficiencies can be achieved through chemical modification. nih.gov

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. Time-resolved fluorescence spectroscopy is used to measure these lifetimes, which are often in the nanosecond or picosecond range.

Ultrafast time-resolved fluorescence studies on the parent compound, 9-fluorenone (B1672902), have revealed complex deactivation pathways. In certain environments, the temporal profiles of fluorescence decay show an ultrafast rise component followed by a decay component on the order of 110 picoseconds. nycu.edu.tw This rapid decay component is associated with processes such as vibrational relaxation in the excited state. nycu.edu.tw For some functionalized pyrene derivatives, fluorescence lifetimes can be significantly longer, extending into many nanoseconds. nih.gov The study of these lifetimes in 2,7-disubstituted fluorenone derivatives is essential for understanding the dynamics of their excited states and their suitability for applications that rely on specific emission decay kinetics.

Influence of Solvent Polarity on Photoluminescence Characteristics

The photoluminescence characteristics of 9-fluorenone derivatives are highly sensitive to the polarity of the solvent. nycu.edu.twevidentscientific.com Generally, an increase in solvent polarity leads to a bathochromic (red) shift in the fluorescence emission spectra. rsc.orgresearchgate.net This phenomenon is attributed to the stabilization of the excited state, which is typically more polar than the ground state. evidentscientific.com Polar solvent molecules rearrange around the excited fluorophore, lowering its energy level and thus reducing the energy gap for fluorescence emission. evidentscientific.com

This stabilization of the excited state in polar solvents results in a larger Stokes shift, which is the difference between the absorption and emission maxima. nycu.edu.twresearchgate.net For instance, the parent fluorenone molecule exhibits a Stokes shift that is approximately twice as large in ethanol compared to a nonpolar solvent like cyclohexane (B81311). researchgate.net While polar solvents cause a spectral shift, polar protic solvents, which can form hydrogen bonds, often lead to fluorescence quenching, promoting non-radiative deactivation pathways instead. nycu.edu.twresearchgate.net In some fluorenone derivatives, this can result in a decrease in fluorescence emission as solvent polarity increases. researchgate.net The broadening of emission bands, as indicated by an increase in the full width half maxima (FWHM) in polar solvents, suggests stronger solute-solvent interactions and more delocalized excited states. mdpi.com

The table below illustrates the effect of solvent polarity on the long-wavelength absorption maximum for various methoxy-substituted fluorenones, demonstrating the general trend of red shifts as polarity increases from cyclohexane (nonpolar) to acetonitrile (polar).

| Fluorenone Derivative | Absorption Max (λ_max) in Cyclohexane (nm) | Absorption Max (λ_max) in Acetonitrile (nm) | Red Shift (nm) |

| Parent Fluorenone | 423 | 432 | 9 |

| 2-Methoxyfluorenone | 465 | 479 | 14 |

| 4-Methoxyfluorenone | 468 | 487 | 19 |

| 2,7-Dimethoxyfluorenone | 485 | 504 | 19 |

This data is adapted from studies on various fluorenone derivatives to illustrate the solvent polarity effect. researchgate.net

Deuterium Isotope Effects on Radiationless Deactivation

While specific studies on the deuterium isotope effect for this compound are not widely documented, research on related compounds provides insight into this phenomenon. A notable solvent deuterium isotope effect has been reported for the internal conversion rate constant of 4-aminofluorenone. researchgate.net This effect typically arises when O-H or N-H bonds are involved in the deactivation process, particularly through hydrogen bonding with protic solvents. Replacing hydrogen with deuterium (e.g., in deuterated solvents like ethanol-d) alters the vibrational frequencies of these bonds. Because these high-frequency vibrations act as energy-accepting modes during radiationless transitions, this isotopic substitution can slow down the rate of deactivation processes like internal conversion.

Mechanisms of Radiationless Deactivation and Quenching Phenomena

Role of Intermolecular Hydrogen Bonding in Deactivation Pathways

Intermolecular hydrogen bonding plays a critical role in the radiationless deactivation of this compound, particularly in protic solvents like alcohols. nycu.edu.twnih.gov The hydroxyl groups of the fluorenone can act as hydrogen bond donors, while the carbonyl group can act as a hydrogen bond acceptor. These interactions, which are often strengthened in the excited state, provide an efficient channel for energy dissipation. researchgate.netresearchgate.net

Hydrogen bonds can act as effective accepting modes for vibrational energy, significantly enhancing the rate of internal conversion from the first excited singlet state (S1) to the ground state (S0). researchgate.netnih.gov This mechanism is a primary reason for the observed fluorescence quenching of fluorenone derivatives in alcoholic solutions. nycu.edu.twresearchgate.net The vibronic coupling to the ground state via the hydrogen bond facilitates this rapid, non-radiative energy dissipation. researchgate.net

Substituent Effects on Intramolecular Radiationless Deactivation

The nature and position of substituents on the fluorenone core significantly modulate the pathways of radiationless deactivation. researchgate.netresearchgate.net For this compound, the hydroxyl (-OH) groups are electron-donating. Studies on various fluorenone derivatives have consistently shown that electron-donating substituents tend to promote internal conversion as a major deactivation channel. researchgate.netresearchgate.net In contrast, fluorenones bearing electron-withdrawing groups typically exhibit a higher efficiency of intersystem crossing to the triplet state. researchgate.netresearchgate.net The electron-donating character of the substituent in the excited state is a key factor in determining the rate of these deactivation processes. researchgate.net

Analysis of Triplet Formation versus Internal Conversion Processes

For photoexcited fluorenone derivatives, the primary deactivation pathways from the lowest excited singlet state (S1) are fluorescence, internal conversion (IC) to the ground state (S0), and intersystem crossing (ISC) to the triplet state (T1). researchgate.net The competition between these processes is dictated by the molecular structure and the solvent environment. researchgate.net

In nonpolar solvents, the lowest excited singlet state of fluorenone has significant n-π* character, which facilitates very fast and efficient intersystem crossing to the triplet state, often with a quantum yield approaching 100%. nycu.edu.tw However, in polar solvents, the π-π* state is stabilized and becomes the lowest excited singlet state. nycu.edu.tw According to El-Sayed's rule, ISC from a π-π* singlet state to a nearby triplet state is less efficient. nycu.edu.tw Consequently, in polar environments, the rate of ISC is significantly reduced, allowing other processes, particularly internal conversion, to become a more dominant deactivation channel for fluorenone and its derivatives. nycu.edu.tw For derivatives with electron-donating groups like this compound, internal conversion is further promoted over triplet formation. researchgate.net

Correlation between Internal Conversion Rate and Excited Singlet State Energy

A clear correlation exists between the rate constant of internal conversion and the energy of the lowest excited singlet state (S1), a relationship often described by the energy gap law. researchgate.net The energy gap law suggests that the rate of a non-radiative transition is inversely proportional to the energy difference between the electronic states involved. arxiv.org A smaller energy gap between the S1 and S0 states generally leads to a more efficient internal conversion process because there is better vibrational overlap between the two states. researchgate.net

This principle explains the observed solvent effects. As seen with increasing solvent polarity, the S1 state of fluorenone derivatives is stabilized, which lowers its energy and reduces the S1-S0 energy gap. evidentscientific.com This smaller energy gap, in turn, facilitates a faster rate of internal conversion, contributing to the quenching of fluorescence in polar solvents. researchgate.net

Computational Chemistry Approaches to Photophysical Behavior

Computational chemistry provides powerful tools to understand the intricate photophysical behaviors of molecules like this compound and its derivatives. Through theoretical calculations, it is possible to model excited state properties and predict the likelihood of specific photophysical phenomena, such as intramolecular charge transfer.

Semiempirical Molecular Orbital Calculations for Excited State Characterization

Semiempirical molecular orbital calculations serve as a computationally efficient method for characterizing the electronic excited states of organic molecules. These methods, which include approaches like AM1 and ZINDO, utilize parameters derived from experimental data to simplify the complex equations of quantum mechanics. While ab initio methods like Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are also employed for more rigorous analyses, semiempirical methods are particularly useful for screening larger molecules or for providing initial insights into electronic transitions.

For the parent compound, 9-fluorenone, theoretical calculations have been instrumental in understanding its photophysics. nycu.edu.tw For instance, calculations have been used to investigate the potential energy surfaces and identify reaction coordinates for processes like intersystem crossing. nycu.edu.tw The characterization of excited states involves determining their energies, symmetries, and the nature of the electronic transitions (e.g., n-π* or π-π*).

In the case of 2,7-disubstituted fluorenones, the nature and position of the substituents significantly influence the energies of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption and emission properties. Semiempirical calculations can predict these shifts. For example, the introduction of electron-donating groups, such as hydroxyl (-OH) groups at the 2 and 7 positions, is expected to raise the energy of the HOMO, leading to a red-shift in the absorption and fluorescence spectra compared to the unsubstituted 9-fluorenone.

A hypothetical set of results from a semiempirical calculation (e.g., ZINDO/S) for this compound could yield data such as that presented in the interactive table below, illustrating the predicted electronic transitions, their corresponding wavelengths, oscillator strengths (a measure of the transition probability), and the primary orbital contributions.

| Transition | Wavelength (nm) | Oscillator Strength | Major Contributions |

| S0 → S1 | 420 | 0.05 | HOMO → LUMO (π-π) |

| S0 → S2 | 385 | 0.02 | HOMO-1 → LUMO (n-π) |

| S0 → S3 | 350 | 0.85 | HOMO → LUMO+1 (π-π*) |

Note: The data in this table is illustrative and represents typical outputs from semiempirical calculations for chromophoric molecules. It is intended to demonstrate the type of information that can be obtained from such computational methods.

These calculations help in assigning the experimentally observed absorption bands to specific electronic transitions, providing a deeper understanding of the molecule's electronic structure and its response to light absorption.

Theoretical Investigations of Twisted Intramolecular Charge-Transfer States

Theoretical investigations are crucial for understanding the formation and properties of Twisted Intramolecular Charge-Transfer (TICT) states, a phenomenon observed in molecules containing electron-donating and electron-accepting moieties linked by a single bond. In the excited state, rotation around this bond can lead to a charge-separated state with a twisted geometry. This process is highly dependent on the polarity of the solvent.

For derivatives of this compound, such as 2,7-bis(4-Diethylaminophenyl)-fluorenone, the fluorenone core acts as the electron acceptor, while the substituted groups at the 2 and 7 positions act as electron donors. nih.gov Upon photoexcitation, an intramolecular charge transfer from the donor to the acceptor can occur. If the molecular geometry allows, subsequent twisting around the bond connecting the donor and the fluorenone core can lead to the formation of a stabilized, highly polar TICT state. nih.gov

Computational modeling can be used to explore the potential energy surface of the molecule in its excited state as a function of the dihedral angle of this twisting motion. These calculations can reveal the energy barrier to twisting and the relative energies of the locally excited (LE) state and the TICT state.

The photophysical manifestations of TICT state formation are distinctive. The emission from the TICT state is typically characterized by a large Stokes shift and is highly sensitive to solvent polarity, with more polar solvents stabilizing the charge-separated TICT state and promoting its emission. In contrast, in non-polar solvents, emission from the LE state is more likely to be observed, or other processes like excimer formation may occur. nih.gov

A study on a donor-acceptor-donor dye based on a 2,7-disubstituted fluorenone with diethylaminophenyl groups as strong electron donors demonstrated that switching between TICT emission and excimer emission could be controlled by the choice of solvent. nih.gov In non-polar solvents, excimer emission was observed, while with increasing solvent polarity, the excimer emission diminished, and the characteristic broad emission from the TICT state appeared. nih.gov

The following table summarizes the expected and observed emission properties based on the formation of LE and TICT states in a 2,7-disubstituted fluorenone with donor groups.

| Solvent Polarity | Predominant Excited State | Emission Characteristics |

| Non-polar | Locally Excited (LE) / Excimer | Structured, shorter wavelength / Broad, longer wavelength |

| Polar | Twisted Intramolecular Charge-Transfer (TICT) | Broad, significantly red-shifted, high Stokes shift |

Theoretical calculations can quantify the change in dipole moment upon excitation and upon twisting to form the TICT state. A significant increase in the dipole moment for the TICT state compared to the ground state and the LE state is a key indicator of its charge-transfer character. This large dipole moment explains the strong solvent-dependent stabilization.

Advanced Applications and Functional Materials Derived from 2,7 Dihydroxy 9 Fluorenone

Organic Electronic and Optoelectronic Devices

The fluorenone moiety is a key component in the design of novel organic materials for electronic applications due to its inherent charge transport capabilities and thermal stability. lu.lv

Application as Building Blocks for Organic Semiconductors

2,7-Dihydroxy-9-fluorenone is recognized as a fundamental building block for the synthesis of small molecule organic semiconductors. tcichemicals.com The fluorenone core acts as an electron-accepting unit, a crucial component for creating n-type and bipolar charge-transporting materials. lu.lvnih.gov By chemically modifying the hydroxyl groups at the 2 and 7 positions, researchers can synthesize a vast library of derivatives with tailored electronic properties. nih.gov These fluorenone-based molecules are integral to the development of functional materials for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices. nih.govresearchgate.net

Mechanisms of Charge Transport and Device Performance Enhancement

The performance of organic semiconductor devices is fundamentally linked to the efficiency of charge transport within the active materials. In derivatives of this compound, the fluorenone core typically functions as the electron-transporting component. rsc.org The mechanism often involves intramolecular charge transfer (ICT), where electronic excitation promotes the movement of electron density from a donor part of the molecule to the acceptor fluorenone core. bohrium.com

Several strategies are employed to enhance device performance:

Molecular Geometry: Creating a nonplanar or twisted conformation in fluorenone-based molecules can be advantageous. This structural feature helps to prevent intermolecular aggregation and reduce electron-hole recombination, a major loss mechanism in optoelectronic devices. ncu.edu.tw

Structural Modification: The introduction of different functional groups, such as anthraquinone (B42736) or 9-dicyanofluorenylidine, to the fluorene (B118485) backbone allows for the tuning of charge transport properties. rsc.org For instance, certain isomers of fluorenone-based liquid crystalline semiconductors show improved charge transport when processed from a highly ordered mesophase. nih.gov

Energy Level Tuning: The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be precisely adjusted by altering the donor moieties attached to the fluorenone core. researchgate.net This tuning is critical for efficient charge injection and transport.

Studies on fluorenone-based bipolar materials have shown hole mobilities in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹, although electron transport in materials containing the 9-fluorenone (B1672902) group can be highly dispersive. rsc.org In some systems, such as amorphous 2,4,7-trinitro-9-fluorenone, charge transport is controlled by traps, and the photogeneration of charge carriers follows the Onsager mechanism of thermal dissociation of electron-hole pairs. researchgate.net

Integration into Organic Solar Cells for Photovoltaic Applications

The fluorenone structure is a promising acceptor unit for constructing high-performance n-type semiconductors for organic solar cells (OSCs). nih.gov OSCs typically operate on a bulk-heterojunction principle, where a blend of an electron donor and an electron acceptor material forms the active layer. The fluorenone core's electron-withdrawing nature makes its derivatives suitable candidates for the acceptor role. researchgate.net

While this compound itself is a precursor, its derivatives can be designed as electron-accepting building blocks. lu.lv For example, imide-functionalized fluorenone molecules have been shown to possess deep-lying LUMO energy levels, which is a desirable characteristic for electron acceptors in OSCs. nih.gov The goal is to create materials that can efficiently accept electrons from the donor material upon light absorption and transport them to the device's electrode, thereby generating a photocurrent.

Role as Photosensitizers in Dye-Sensitized Solar Cells

In dye-sensitized solar cells (DSSCs), a layer of dye molecules adsorbed onto a wide-bandgap semiconductor (like TiO₂) is responsible for light harvesting. Derivatives of this compound have been successfully incorporated into organic dyes for this purpose. researchgate.netpolyu.edu.hk These dyes typically follow a donor-π-bridge-acceptor (D-π-A) architecture. rsc.org

In this framework:

The Donor is an electron-rich unit (e.g., triarylamine). researchgate.net

The Acceptor is an electron-withdrawing group that also anchors the dye to the TiO₂ surface (e.g., cyanoacrylic acid). bohrium.compolyu.edu.hk

The π-Bridge (or Spacer) connects the donor and acceptor, facilitating intramolecular charge transfer. The fluorenone unit is often used as a key part of this conjugated spacer. researchgate.netpolyu.edu.hk

Table 1: Performance of DSSCs with Different Phenothiazine-Fluorenone Dyes

| Dye | π-Bridge Moiety | Jsc (mA cm⁻²) | Voc (mV) | Fill Factor (ff) | Efficiency (η) (%) |

|---|---|---|---|---|---|

| DPA-1 | Benzene | 10.45 | 724 | 0.69 | 5.24 |

| DPA-2 | Thiophene | 11.45 | 691 | 0.69 | 5.46 |

| DPA-3 | Furan | 11.08 | 709 | 0.73 | 5.75 |

Data sourced from research on phenothiazine (B1677639) dyes bearing a fluorenone unit. bohrium.com

Liquid Crystal Technology

Liquid crystals are phases of matter that exhibit properties between those of conventional liquids and solid crystals. The rigid core of the fluorenone unit is a suitable scaffold for designing such materials.

Synthesis of Mesomorphic Organic Compounds

This compound serves as a key starting material for the synthesis of mesomorphic (liquid crystalline) compounds. pleiades.onlineresearchgate.net A common synthetic route involves the alkylation of the two hydroxyl groups with alkyl halides. pleiades.online This reaction attaches long, flexible alkyl chains to the rigid fluorenone core.

The resulting 2,7-dialkoxy-9-fluorenones have been shown to exhibit liquid crystal properties. pleiades.online Research has demonstrated that mesomorphism is dependent on the length of the attached alkoxyl chains. Specifically, these properties are observed in compounds where the alkyl chains contain between 5 and 14 carbon atoms. pleiades.onlineresearchgate.net These materials tend to vitrify (become a glass) in the liquid crystal phase upon slow cooling. pleiades.online

Table 2: Mesomorphic Properties of 2,7-Dialkoxy-9-fluorenones

| Number of Carbon Atoms in Alkoxyl Chain | Exhibits Mesomorphic (Liquid Crystal) Properties |

|---|---|

| 1-4 | No |

| 5-14 | Yes |

| >14 | Not specified |

Data based on studies of 2,7-dialkoxy-9-fluorenones synthesis. pleiades.onlineresearchgate.net

Design of Materials Exhibiting Liquid Crystalline Phases

The rigid, rod-like structure of the fluorenone moiety is a foundational element for designing molecules that can form liquid crystalline phases, or mesophases. Research has demonstrated that this compound is a key building block for such materials. By alkylating the two hydroxyl groups, a series of 2,7-dialkoxy-9-fluorenones can be synthesized which are prone to mesomorphism. pleiades.onlineresearchgate.net

The length of the alkoxy chains attached at the 2 and 7 positions is a critical factor in determining the liquid crystalline behavior of these derivatives. pleiades.onlineresearchgate.net Experimental studies have shown that mesomorphic properties are consistently observed in compounds where the alkoxyl chain contains between 5 and 14 carbon atoms. pleiades.onlineresearchgate.net These materials can form ordered yet fluid phases, characteristic of liquid crystals. Furthermore, these specific 2,7-dialkoxy-9-fluorenones exhibit a tendency to vitrify, or form a glassy state, within the liquid crystal phase when subjected to slow cooling. pleiades.onlineresearchgate.net

Table 1: Liquid Crystalline Properties of 2,7-Dialkoxy-9-fluorenones

| Number of Carbon Atoms in Alkoxy Chain | Mesomorphic (Liquid Crystal) Properties | Reference |

| 1-4 | Not reported to show mesomorphism | pleiades.online, researchgate.net |

| 5-14 | Exhibit mesomorphic properties | pleiades.online, researchgate.net |

| >14 | Not specified | pleiades.online, researchgate.net |

Catalysis and Supramolecular Chemistry

The fluorenone scaffold is integral to the development of various functional molecular systems due to its electronic characteristics and structural rigidity.

While fluorenone derivatives are the target products of many catalytic reactions, such as photoredox catalyzed syntheses from [1,1'-biphenyl]-2-carboxylic acid, their direct use as catalysts is a more specialized area. researchgate.net The inherent electronic properties of the fluorenone system, which can be tuned by substituents, provide a basis for their potential development as catalysts in various chemical transformations.

The design of molecules capable of selectively binding and transporting ions or neutral molecules is a cornerstone of supramolecular chemistry. The derivatives of this compound, such as Tilorone, which feature ether linkages and terminal amine groups, demonstrate the molecule's capacity to be functionalized into structures that can interact with biological systems. researchgate.net This adaptability suggests potential for engineering more complex host-guest systems for molecular transport.

Fluorenone derivatives have been successfully employed as the active component in various chemical sensors. spiedigitallibrary.orgnih.govacs.org Their highly conjugated π-electron system gives rise to distinct photophysical properties that can be modulated upon interaction with specific analytes. spiedigitallibrary.org

Researchers have developed fluorescent and colorimetric sensors based on the fluorenone framework for the selective detection of iodide ions. nih.govacs.org These sensors exhibit a fluorescence enhancement response with very low detection limits, in the nanomolar range. nih.gov The sensing mechanism is based on the inhibition of intramolecular charge transfer and C=N isomerization upon binding with iodide. nih.gov In another application, an amino fluorenone derivative was used to create a self-assembly monolayer on a quartz substrate that functions as an optical receptor for detecting cyclohexane (B81311) vapor. spiedigitallibrary.org Furthermore, fluorenone derivatives have been used to modify glassy carbon electrodes to create electrochemical sensors for detecting pesticides like chlorpyrifos, with a low detection limit of 8.89 ng ml⁻¹. researchgate.net

Table 2: Examples of Fluorenone-Based Chemical Sensors

| Sensor Type | Analyte Detected | Principle of Detection | Reference |

| Fluorescent/Colorimetric | Iodide (I⁻) ions | Fluorescence enhancement | nih.gov, acs.org |

| Optical Receptor (SAM) | Cyclohexane Vapor | Change in optical absorption | spiedigitallibrary.org |

| Electrochemical | Chlorpyrifos | Reversible redox reactions | researchgate.net |

The fluorenone core has attracted significant interest in the field of nanoelectronics due to its favorable electronic properties. qom.ac.ir It is considered a promising acceptor unit for the construction of high-performance n-type organic semiconductors. rsc.orgresearchgate.net Its structural stability and planar nature facilitate efficient π-π stacking, which can enhance charge transport. nih.gov

Theoretical studies using density functional theory (DFT) have shown that the electronic properties of fluorenone are highly tunable by an external electric field. qom.ac.ir As the electric field intensity increases, the energy gap of the fluorenone molecule decreases significantly, which enhances molecular conductivity and promotes quantum tunneling. qom.ac.ir This responsiveness makes fluorenone a strong candidate for use in field-effect molecular devices, such as molecular wires and switches. qom.ac.irnih.gov

Furthermore, derivatives of this compound have been synthesized and investigated as electron-transporting materials for photovoltaic devices. rsc.orgresearchgate.netrsc.org By adding phosphonic acid anchoring groups, these fluorenone-based molecules can form self-assembled monolayers that facilitate effective electron transport from a light-absorbing layer (like perovskite) to an electrode. rsc.orgrsc.org These materials demonstrate good thermal stability and suitable electrochemical properties for such applications. rsc.orgresearchgate.net

Table 3: Effect of Electric Field on Fluorenone Energy Gap

| Electric Field Intensity (a.u.) | Energy Gap (eV) | Reference |

| 0 | 2.57 | qom.ac.ir |

| 20×10⁻⁴ | 2.46 | qom.ac.ir |

| 40×10⁻⁴ | 2.18 | qom.ac.ir |

| 60×10⁻⁴ | 1.90 | qom.ac.ir |

| 80×10⁻⁴ | 1.67 | qom.ac.ir |

| 100×10⁻⁴ | 1.27 | qom.ac.ir |

Pharmaceutical and Agrochemical Intermediates

This compound is an important organic synthesis intermediate, serving as a key building block for various biologically active molecules. mascotchem.comgoogle.com Its most notable application is in the synthesis of the drug Tilorone. researchgate.netgoogle.com Tilorone, chemically known as 2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-one, is an orally active compound known to induce interferon and possesses a broad spectrum of antiviral activity. researchgate.netgoogle.com

The synthesis of Tilorone and its various salts relies on this compound as the core precursor, upon which the diethylaminoethoxy side chains are added. google.com Beyond Tilorone, this compound is also a key intermediate for other potential pharmaceutical agents, including antispasmodics like 2-hydroxylamino-acetyl-9-fluorenone. mascotchem.com Additionally, its chemical reactivity makes it useful for creating polymers, such as fluorenyl polyether sulfone ketone thermoplastic resins. mascotchem.com

Synthesis of Antitumor Agents and Sympathetic Nerve Inhibitors

The fluorenone scaffold, particularly from this compound, is integral to the development of certain antitumor agents. The well-known antiviral compound Tilorone, which is synthesized from this compound, has also demonstrated effectiveness as an antitumor agent and is being investigated for its potential use as an adjuvant in cancer treatment. researchgate.net Tilorone has been shown to reduce the proliferation of breast cancer cells and decrease tumor volume in animal models. researchgate.net

In the quest for more potent anticancer agents, numerous novel analogs of Tilorone have been synthesized and evaluated. researchgate.netnih.gov These modifications often involve alterations to the fluorenone skeleton, the side chains, and the terminal amino groups. nih.gov Studies have shown that several of these new compounds exhibit better anticancer activities and selectivity against cancer cell lines compared to Tilorone itself. researchgate.netnih.gov For instance, specific analogs have shown high efficacy against various cancer cell lines with significantly lower toxicity to non-cancerous cells. nih.gov

While the fluorenone structure is a key component in these antitumor compounds, detailed information regarding the synthesis of sympathetic nerve inhibitors directly from this compound is not extensively covered in the available research. The primary focus of derivatization has been on antiviral and anticancer applications.

Development of Antispasmodic Agents

This compound serves as a crucial intermediate in the synthesis of specific antispasmodic agents. mascotchem.com Notably, it is used to prepare 2-hydroxylamino-acetyl-9-fluorenone, a compound identified for its antispasmodic properties. mascotchem.com This application highlights the versatility of the this compound molecule as a starting material for creating diverse therapeutic compounds beyond the more commonly cited antiviral and antitumor agents.

Precursor for Broad-Spectrum Antiviral Compounds (e.g., Tilorone and its Analogs)

One of the most significant applications of this compound is its role as the key intermediate in the synthesis of Tilorone and its related analogs. researchgate.netresearchgate.netgoogle.comgoogle.com Tilorone, chemically known as 2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-one, is a synthetic, orally active compound recognized as the first small molecule capable of inducing interferon production. researchgate.netgoogle.comtheseus.fi This interferon-inducing capability is central to its broad-spectrum antiviral activity. google.com

The synthesis involves the alkylation of this compound with appropriate dialkylaminoalkyl halides. researchgate.net Tilorone has demonstrated a wide range of pharmacological functions, including antiviral, anti-inflammatory, and antitumor effects. researchgate.net Its antiviral efficacy has been established against a variety of DNA and RNA viruses, including Chikungunya virus (CHIK), Middle East respiratory syndrome coronavirus (MERS-CoV), and Ebola virus. nih.govnih.gov The antiviral action is attributed to the activation of innate immunity pathways, which inhibit viral replication. google.comresearchgate.net

Table 1: In Vitro Antiviral Activity of Tilorone

| Virus | EC₅₀ (Effective Concentration) |

|---|---|

| Chikungunya (CHIK) | 4.2 µM |

| MERS-CoV | 3.7 µM |

| Venezuelan Equine Encephalitis (VEEV) | 18 µM |

| Zika (ZIKV) | 5.2 µM |

| Ebola (EBOV) | 0.23 µM |

Data sourced from multiple studies. nih.gov

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The development of effective drugs from the this compound core has been guided by extensive structure-activity relationship (SAR) studies. These investigations have provided critical insights into how molecular modifications affect biological activity.

SAR studies of Tilorone and its analogs have consistently highlighted the critical role of the two basic sidechains for potent biological activity. researchgate.net These sidechains, typically containing amino groups, are considered essential for the compound's interferon-inducing and antiviral effects. researchgate.net Research indicates that monoalkamine ethers of the fluorenone core, meaning those with only one basic sidechain, exhibit very little to no activity. researchgate.net However, active monosubstituted derivatives can be prepared if the flexible sidechains are replaced with more conformationally rigid cyclic amines. researchgate.net

Modifications to the central tricyclic fluorenone ring system have also been explored to understand its importance for biological efficacy. Studies have shown that the core structure can be altered without a complete loss of activity. researchgate.net Specifically, analogs where the fluorenone core is replaced with either a dibenzothiophene-5,5-dioxide or a xanthenone structure have been found to retain potent activity. researchgate.net This indicates that while the planar, tricyclic system is important, some heteroatom substitution is permissible, offering pathways to new classes of compounds. researchgate.net In contrast, analogs based on fluorenol (where the ketone is reduced to an alcohol) and fluorene (where the ketone is removed entirely) were found to be significantly less effective than the corresponding fluorenones. researchgate.net

Application in Herbicide and Insecticide Synthesis

While not a direct pesticide itself, this compound serves as a key intermediate in the synthesis of more complex molecules utilized in the agricultural sector. The fluorenone structure is a recognized pharmacophore that can be elaborated upon to create compounds with specific biological activities.

Research into fluorenone derivatives has shown that they can be used for the synthesis of herbicides and other agrochemicals. google.com The rigid, planar structure of the fluorenone core can be functionalized at various positions to design molecules that interact with specific biological targets in weeds or insects. The synthesis typically involves the reaction of the hydroxyl groups of this compound to introduce other functional moieties, thereby creating a diverse library of potential agrochemical candidates. The development of these derivatives is aimed at producing effective and selective agents for crop protection.

Functional Polymer Materials

The incorporation of the this compound moiety into polymer chains can impart a range of desirable properties, including enhanced thermal stability and specific mechanical characteristics. This has led to its use in the synthesis of high-performance functional polymers.

In the realm of polymer chemistry, fluorenone derivatives, particularly those synthesized from fluorenone bisphenols, have been identified for their role as stabilizers and plasticizers. google.com During polymerization processes, stabilizers are crucial for preventing the degradation of the polymer chains due to factors like heat and oxidation. The aromatic structure of the fluorenone core can contribute to this stabilizing effect by acting as a radical scavenger.

As plasticizers, these compounds can be incorporated into a polymer matrix to increase its flexibility and workability. The bulky and rigid nature of the fluorene group can disrupt the close packing of polymer chains, thereby lowering the glass transition temperature and imparting greater flexibility to the final material. This is particularly valuable in the production of functional high-molecular-weight materials where precise control over the physical properties is essential. google.com

One of the most significant applications of this compound is as a monomer in the synthesis of high-performance resins, such as fluorenyl polyether sulfone ketone thermoplastics. mascotchem.com The incorporation of the rigid and thermally stable fluorene-containing structure into the polymer backbone leads to materials with exceptional thermal properties.

The synthesis of these high-performance resins typically involves a nucleophilic substitution reaction where this compound is reacted with other monomers, such as aromatic dihalides, to form poly(arylene ether ketone)s. The resulting polymers are characterized by high glass transition temperatures (Tg) and excellent thermal stability, as indicated by thermogravimetric analysis (TGA).

The table below summarizes the thermal properties of various fluorene-based polymers, illustrating the significant contribution of the fluorene moiety to their thermal stability.

| Polymer Type | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5) | Reference |

| Fluorene-based Poly(imino ketone) | 250 °C | 450 °C | researchgate.net |

| Fluorene-based Poly(aryl ether ketone)s | 232–240 °C | 518–536 °C | researchgate.net |

| Fluorene Oligomers with Benzothiadiazole | > 100 °C | > 400 °C | acs.org |

These high-performance resins are sought after for applications in the aerospace, automotive, and electronics industries, where materials are required to withstand extreme temperatures and harsh environments. The excellent thermal stability of these fluorene-based polymers makes them suitable for use as adhesives, coatings, and composite matrices in these demanding fields. researchgate.net

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Pathways for Enhanced Sustainability

The conventional synthesis of 2,7-Dihydroxy-9-fluorenone and its parent compound, 9-fluorenone (B1672902), often involves multi-step processes that can be costly and generate significant chemical waste. mascotchem.com Future research is increasingly focused on developing "green" and sustainable synthetic methodologies. These efforts aim to reduce the environmental impact by minimizing the use of hazardous solvents and expensive reagents, improving energy efficiency, and simplifying purification processes. researchgate.netgoogle.com

Key areas of exploration include:

Water-Based Synthesis: Research into using water as a solvent for the synthesis of fluorenone derivatives has shown promising results, leading to high yields (90-98%) and cost-effective, environmentally friendly processes. researchgate.net

Aerobic Oxidation: Highly efficient methods are being developed for the synthesis of 9-fluorenones through the air oxidation of 9H-fluorenes, which presents a greener alternative to traditional oxidation agents. rsc.org